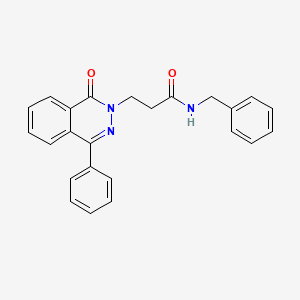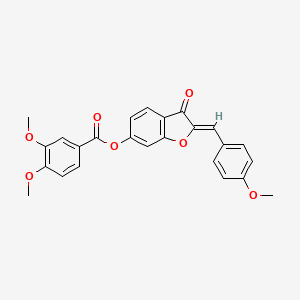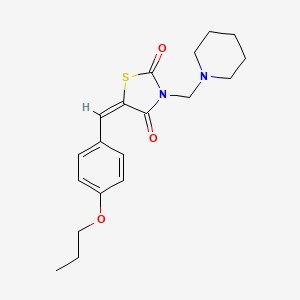![molecular formula C20H24N2O3S B11594210 methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594210.png)
methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(4-terc-butilfenil)-2,7-dimetil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato de metilo es un compuesto orgánico complejo que pertenece a la familia de las tiazolopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tiazolo[3,2-a]pirimidina, un grupo terc-butilfenil y un grupo funcional éster metílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-(4-terc-butilfenil)-2,7-dimetil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato de metilo generalmente implica un proceso de varios pasos. Un método común es la ciclocondensación de 3,4-dihidropirimidina-2-tionas con bloques de construcción dieléctricos como las α-bromo cetonas . La reacción generalmente se lleva a cabo en presencia de una base, como el carbonato de potasio, y un disolvente como el acetonitrilo. La mezcla de reacción se calienta a reflujo, y el producto se aísla por filtración y se purifica por recristalización .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-(4-terc-butilfenil)-2,7-dimetil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio acuoso o trióxido de cromo en ácido acético.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Alcoholes y aminas.
Sustitución: Derivados sustituidos de tiazolopirimidina.
Aplicaciones Científicas De Investigación
El 5-(4-terc-butilfenil)-2,7-dimetil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del 5-(4-terc-butilfenil)-2,7-dimetil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato de metilo implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad y alterando los procesos celulares. Por ejemplo, puede inhibir la acetil-CoA carboxilasa, lo que lleva a una reducción de la síntesis de ácidos grasos y la proliferación celular . Además, puede modular vías de señalización como la vía NF-kB, lo que resulta en efectos antiinflamatorios .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiazolo[3,2-a]pirimidina: Estos compuestos comparten la misma estructura central y exhiben actividades biológicas similares.
Triazolo[4,3-a]pirimidinas: Estos compuestos tienen un andamiaje similar y son conocidos por sus actividades antiproliferativas y citotóxicas.
Dihidropirimidinas: Estos compuestos se sintetizan a través de rutas sintéticas similares y tienen propiedades biológicas comparables.
Singularidad
El 5-(4-terc-butilfenil)-2,7-dimetil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato de metilo es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. La presencia del grupo terc-butilfenil aumenta su lipofilia y permeabilidad de membrana, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos .
Propiedades
Fórmula molecular |
C20H24N2O3S |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-11-15(18(24)25-6)16(22-17(23)12(2)26-19(22)21-11)13-7-9-14(10-8-13)20(3,4)5/h7-10,12,16H,1-6H3 |
Clave InChI |
ARLFCGIZWHGZAL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B11594129.png)
![7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11594137.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11594141.png)
![2-Ethoxy-4-(7-oxo-3-phenyl-2-thioxo-2,3,4,5,6,7-hexahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)phenyl acetate](/img/structure/B11594152.png)
![4,4-dimethyl-8-phenyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11594153.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11594187.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11594189.png)

![Ethyl [2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11594195.png)

![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594207.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11594208.png)
